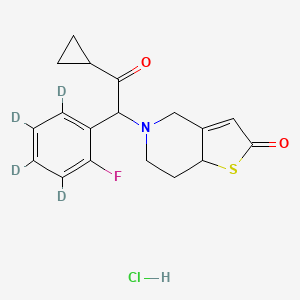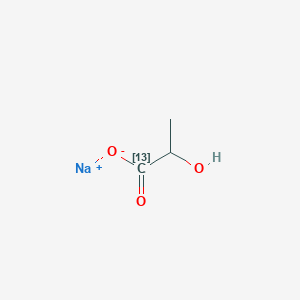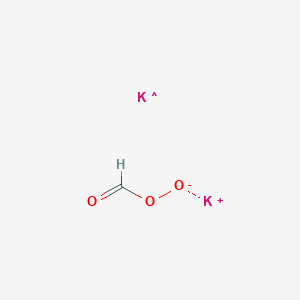
Dpp-4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipeptidyl peptidase-4 inhibitor 1 (Dpp-4-IN-1) is a compound that inhibits the enzyme dipeptidyl peptidase-4. This enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting dipeptidyl peptidase-4, this compound helps to increase the levels of these hormones, thereby enhancing insulin secretion and reducing blood glucose levels. This makes this compound a valuable compound in the treatment of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dpp-4-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of a pyrazolopyrimidine scaffold, which is then modified through various chemical reactions to introduce the necessary functional groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires the use of industrial-grade equipment and facilities to ensure consistent quality and high yield. The process typically includes steps such as raw material procurement, reaction optimization, purification, and quality control. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Dpp-4-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted analogs with different functional groups .
Scientific Research Applications
Dpp-4-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and the development of new inhibitors.
Biology: Researchers use this compound to investigate the role of dipeptidyl peptidase-4 in various biological processes, including glucose metabolism and immune regulation.
Medicine: The compound is extensively studied for its potential therapeutic applications in treating type 2 diabetes mellitus and other metabolic disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
Dpp-4-IN-1 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the degradation of incretin hormones, which play a key role in regulating blood glucose levels. By inhibiting dipeptidyl peptidase-4, this compound increases the levels of active incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and improved glucose homeostasis. The molecular targets of this compound include the active site of dipeptidyl peptidase-4, where it binds and prevents the enzyme from interacting with its substrates .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dpp-4-IN-1 include:
Sitagliptin: A widely used dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.
Saxagliptin: Another dipeptidyl peptidase-4 inhibitor that is used in the treatment of type 2 diabetes mellitus.
Linagliptin: Known for its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor.
Alogliptin: A dipeptidyl peptidase-4 inhibitor with a favorable safety profile
Uniqueness
This compound is unique in its specific structural features and binding affinity for dipeptidyl peptidase-4. Its distinct chemical structure allows for strong and selective inhibition of the enzyme, making it a valuable tool in both research and therapeutic applications. Additionally, this compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to other dipeptidyl peptidase-4 inhibitors, contributing to its uniqueness .
Properties
Molecular Formula |
C19H19ClN6 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-[[7-[(3R)-3-aminopiperidin-1-yl]-5-chloropyrazolo[1,5-a]pyrimidin-6-yl]methyl]benzonitrile |
InChI |
InChI=1S/C19H19ClN6/c20-18-16(10-13-4-1-2-5-14(13)11-21)19(25-9-3-6-15(22)12-25)26-17(24-18)7-8-23-26/h1-2,4-5,7-8,15H,3,6,9-10,12,22H2/t15-/m1/s1 |
InChI Key |
VZYIKZNLPOGQBQ-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C(C(=NC3=CC=NN32)Cl)CC4=CC=CC=C4C#N)N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=NC3=CC=NN32)Cl)CC4=CC=CC=C4C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)


![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)





